Legumin

Gelation Rheology Plant-Based Meat Analogues

Formulators encounter batch variability in gelation and emulsification when using unfractionated legume isolates-legumin:vicilin ratios shift by cultivar and extraction pH. Generic substitution with soy glycinin or 7S vicilins fails: pea legumin delivers ~4-fold higher gel strength, lower least gelation concentration (16% vs. 20% LGC), unique gel network strengthening upon reheating, and 19.9% higher oil-holding capacity (6.63 vs. 5.53 g/g). This purified fraction ensures specification-driven functionality for plant-based meat texturization and high-oil emulsion stabilization.

Molecular Formula C21H21Cl3Na2O6
Molecular Weight 521.7 g/mol
CAS No. 8065-16-5
Cat. No. B1674702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLegumin
CAS8065-16-5
SynonymsLegumin; 
Molecular FormulaC21H21Cl3Na2O6
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C11H13ClO3.C10H10Cl2O3.2Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;;/h4-5,7H,2-3,6H2,1H3,(H,13,14);3-4,6H,1-2,5H2,(H,13,14);;/q;;2*+1/p-2
InChIKeyNEKNNCABDXGBEN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Legumin Sourcing and Baseline Profile


Legumin (CAS 8065-16-5) is the major 11S hexameric storage globulin of legume seeds, with a native molecular weight of approximately 300–360 kDa composed of six subunit pairs, each comprising an acidic (~40 kDa) and a basic (~20 kDa) subunit linked by disulfide bonds [1]. As a key functional component of pea, faba bean, lentil, and lupin protein isolates, legumin's procurement specification requires differentiation from co-extracted 7S vicilins and cross-species 11S analogs (e.g., soybean glycinin) due to species-specific and fraction-specific variations in sulfur amino acid content, thermal denaturation behavior, and gelation capacity [2].

1
Species-Specific Sourcing Legumin from pea, faba bean, lentil, or lupin exhibits species-specific gelation and amino acid profiles; verify botanical origin.
2
Fraction Purity: Legumin vs. Vicilin Ensure purified 11S legumin fraction to avoid co-extracted 7S vicilin that alters gel strength, oil-holding, and thermal properties.
3
Cross-Species Analog Differentiation Soybean glycinin (11S) is not interchangeable; differs in gel network reversibility and sulfur amino acid content.

Why Generic Substitution Compromises Legumin Performance


Generic substitution of legumin with alternative 11S globulins (e.g., soybean glycinin) or 7S vicilins fails due to substantial divergence in gel network reversibility, sulfur amino acid content, and thermal denaturation enthalpy. Pea legumin gels exhibit susceptibility to rearrangements that increase gel strength upon reheating/recooling, whereas soybean glycinin gels do not [1]. Legumin contains 1.89% sulfur amino acids versus 1.24% in vicilin [2], directly impacting nutritional quality and disulfide-mediated network formation. Procurement of unfractionated isolates—wherein the legumin:vicilin ratio varies by cultivar and extraction pH—introduces batch-to-batch variability in gelation, emulsification, and thermal stability [3], rendering purified legumin the preferred choice for applications requiring predictable, specification-driven functionality.

Purified Legumin (Target)
Reheat-strengthening gels; 1.89% sulfur amino acids; predictable LGC
Soybean Glycinin (Substitute)
Gels do not strengthen upon reheating; different gelation behavior may shift texture outcomes
Purified Legumin (Target)
4-fold higher gel strength vs. vicilin; 19.9% higher oil-holding capacity
7S Vicilin or Unfractionated Isolate
Variation in L:V ratio alters gelation, emulsification, and thermal stability batch-to-batch
Specified Legumin Fraction
Defined sulfur amino acid content (1.89%) supports disulfide crosslinking and nutrition
Generic Legume Protein Isolate
Lower sulfur amino acids (1.24% vicilin-dominant) may compromise network integrity and nutritional profile

Legumin Technical Evidence


Gel Strength and Gelation Concentration vs. Vicilin

Pea legumin (PL) forms gels with approximately 4-fold higher gel strength than pea vicilin (PV) and exhibits a lower least gelation concentration (LGC), indicating superior gelation efficiency at reduced protein usage [1]. In fava bean fractions, legumin LGC was 16% versus 20% for vicilin [2].

Gel Strength vs. Vicilin
Head-to-head
≈4-fold higher gel strength; LGC 16% vs 20%
Supports firmer texture at lower protein inclusion
Pea legumin vs. vicilin; heat-induced pH 7.0
Gelation Rheology Plant-Based Meat Analogues

Oil-Holding Capacity vs. Vicilin

Legumin exhibits significantly higher oil-holding capacity (OHC) than vicilin, a critical parameter for emulsion stability and mouthfeel in plant-based dairy and meat alternatives. In fava bean fractions, legumin OHC was 6.63 ± 0.17 g/g compared to 5.53 ± 0.36 g/g for vicilin [1].

Oil-Holding Capacity
Head-to-head
6.63 ± 0.17 vs 5.53 ± 0.36 g/g (19.9% higher)
Reported higher oil-binding for emulsion stability
Fava bean legumin vs. vicilin; standard OHC assay
Emulsification Oil-Holding Capacity Plant-Based Dairy

Gel Network Reversibility vs. Glycinin

Pea legumin gels exhibit susceptibility to rearrangements that increase gel strength upon reheating and recooling, whereas soybean glycinin gels do not demonstrate this reversible strengthening behavior [1].

Gel Reversibility vs. Glycinin
Head-to-head
Reheat-strengthening observed; glycinin does not
May enable texture enhancement through thermal cycling
8.4% protein, pH 7.6; qualitative difference
Thermal Gelation Rheology Reheatable Gels

Thermal Denaturation vs. Vicilin

Legumin exhibits substantially lower thermal denaturation onset temperature but higher enthalpy (ΔH) than vicilin, indicating a more cooperative unfolding transition requiring greater energy input despite initiating at a lower temperature [1].

Thermal Denaturation vs. Vicilin
Head-to-head
T₀ 50°C vs 74°C; ΔH 28.9 vs 13.9 J/g (108% higher)
Lower onset, higher cooperative unfolding energy
DSC of fava bean fractions; requires thermal process control
Thermal Stability Differential Scanning Calorimetry Protein Denaturation

Sulfur Amino Acid Content vs. Vicilin

Legumin contains significantly higher sulfur-containing amino acids (methionine + cysteine) and branched-chain amino acids than vicilin, improving nutritional quality and enabling disulfide bond formation during gelation [1].

Sulfur Amino Acids vs. Vicilin
Head-to-head
1.89% vs 1.24% Met+Cys (52% higher)
Enhanced potential for disulfide crosslinking
Fava bean amino acid analysis; impacts gel integrity
Amino Acid Profile Sulfur Amino Acids Nutritional Quality

ACE-I Inhibitory Potential vs. Provicilin Peptides

In silico enzymatic hydrolysis and molecular docking studies demonstrated that legumin-derived peptides exhibit superior angiotensin I-converting enzyme (ACE-I) inhibitory potential compared to provicilin-derived peptides [1].

ACE-I Peptides (in silico)
Data to verify
Predicted superior inhibitory potential vs. provicilin
Supports bioactive peptide screening studies
In silico hydrolysis/docking; 59 peptides; EC50 ≤200 μM cutoff
Bioactive Peptides ACE Inhibition Antihypertensive

Legumin Application Scenarios


High-Firmness Plant-Based Meat Analogues

Formulators developing plant-based meat analogues with firm, fibrous textures benefit from legumin's approximately 4-fold higher gel strength relative to vicilin [1] and its lower least gelation concentration (16% vs. 20% LGC) [2]. This enables reduced protein usage while achieving target texture specifications, directly lowering ingredient cost per unit product.

Cook-Chill Ready Meals

Legumin's unique property of gel network strengthening upon reheating and recooling—a behavior not observed in soybean glycinin [1]—makes it the superior 11S globulin choice for ready meals, soups, and sauces that undergo multiple thermal cycles during processing, distribution, and consumer reheating.

Oil-Rich Plant-Based Dairy and Dressings

Legumin's 19.9% higher oil-holding capacity (6.63 g/g) compared to vicilin (5.53 g/g) [1] makes it the preferred fraction for stabilizing high-oil emulsions in plant-based creams, dressings, and dairy alternatives. This quantified advantage reduces oil separation and improves mouthfeel.

ACE-Inhibitory Bioactive Peptide Production

In silico evidence demonstrates that legumin-derived peptides possess superior ACE-I inhibitory potential compared to provicilin-derived peptides [1]. Legumin is therefore the feedstock of choice for enzymatic hydrolysis processes aimed at producing antihypertensive bioactive peptides for functional food and nutraceutical applications.

Application
Selection Property
Validation Focus
Plant-based meat texture structuring
Gel strength and LGC efficiency
Texture firmness at reduced protein inclusion
Thermal cycling-tolerant food matrices
Reheat-strengthening gel behavior
Texture retention across multiple thermal cycles
High-oil emulsion stabilization
Oil-holding capacity
Emulsion stability and oil separation resistance
Bioactive peptide screening (ACE-I)
Predicted ACE-I inhibitory peptide release
In vitro ACE-I activity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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